2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,3,4-tetrazole ring substituted at the 1-position with a 3-methylphenyl group and at the 5-position with a sulfanyl group linked to an acetamide scaffold. The quinoxalin-6-yl moiety introduces a bicyclic aromatic system, which may contribute to π-π stacking interactions or binding affinity in biological systems.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7OS/c1-12-3-2-4-14(9-12)25-18(22-23-24-25)27-11-17(26)21-13-5-6-15-16(10-13)20-8-7-19-15/h2-10H,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUJXITUAJCNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved by reacting 3-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the sulfanyl-tetrazole intermediate is coupled with quinoxaline-6-yl acetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the quinoxaline moiety, converting them to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of the quinoxaline moiety.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing tetrazole and quinoxaline structures exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that similar tetrazole derivatives possess significant antimicrobial properties. For instance, certain tetrazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
Antiviral Potential
Compounds with similar structural features have been evaluated for antiviral activity. Some derivatives targeting viral proteins have shown promising results against HIV and other viruses . The specific interactions with viral proteins could inhibit replication processes.
Antioxidant Properties
The antioxidant activity of tetrazole-containing compounds has been investigated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). These compounds often exhibit significant free radical scavenging capabilities . This property may contribute to their therapeutic potential in oxidative stress-related conditions.
Antihypertensive Effects
Research suggests that certain derivatives may also possess antihypertensive properties by modulating angiotensin II receptors . This could lead to potential applications in managing blood pressure levels.
Comparative Biological Activities
The following table summarizes the biological activities observed for related compounds:
| Compound Name | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| Compound A | Antiviral | 4.4 μM | |
| Compound B | Antioxidant | Significant | |
| Compound C | Antihypertensive | Notable reduction |
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of tetrazole derivatives showed varying degrees of activity against Enterococcus faecalis, with modifications leading to enhanced activity against specific strains .
- Antiviral Screening : In vitro studies on related compounds targeting HIV revealed significant inhibition rates, suggesting a pathway for developing antiviral agents based on this structural framework .
- Oxidative Stress Research : Compounds with similar structures have been tested for their ability to reduce oxidative stress markers in cellular models, showing promise for therapeutic applications in diseases linked to oxidative damage .
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Binding to Enzymes: The tetrazole and quinoxaline moieties can interact with enzyme active sites, inhibiting their activity.
Modulation of Signaling Pathways: The compound may influence cellular signaling pathways, leading to altered cellular responses.
Interaction with DNA: Potential to intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, physicochemical properties, and reported bioactivity.
Core Scaffold Comparison
Key Observations :
- Tetrazole vs. Triazole : The tetrazole ring in the target compound (1,2,3,4-tetrazole) offers distinct electronic and steric properties compared to 1,2,4-triazole analogs. Tetrazoles are more acidic (pKa ~4.9), enhancing solubility in physiological conditions, whereas triazoles (pKa ~10.1) are less prone to ionization .
- Quinoxaline vs.
Physicochemical Properties
Implications: The higher molecular weight and lipophilicity of the target compound suggest improved membrane permeability compared to furan-containing analogs but may reduce aqueous solubility. The quinoxaline group likely contributes to π-stacking interactions in hydrophobic binding pockets.
Biological Activity
The compound 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide is a synthetic derivative that incorporates a tetrazole moiety and a quinoxaline structure. This combination is of significant interest in medicinal chemistry due to the potential biological activities associated with both structural components. The tetrazole ring is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial effects, while quinoxaline derivatives have been explored for their roles in treating various diseases.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The unique structural features can be summarized in the following table:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains a tetrazole and quinoxaline moiety; potential for varied biological activity |
Biological Activity
Research on compounds containing tetrazole rings has shown promising biological activities. The specific biological activities of This compound include:
1. Antimicrobial Activity
Studies have indicated that tetrazole-containing compounds exhibit antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains and shown moderate to strong inhibitory effects. The incorporation of the quinoxaline structure may enhance this activity due to its ability to interact with microbial targets.
2. Anti-inflammatory Properties
The tetrazole moiety is often linked to anti-inflammatory effects. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The potential mechanism involves the modulation of inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases.
3. Enzyme Inhibition
Recent studies on related compounds have focused on their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in diabetes and obesity. For example, a study reported an IC50 value of 4.48 µM for a related tetrazole derivative against PTP1B, suggesting that structural modifications can lead to potent inhibitors in this pathway .
Case Study 1: Synthesis and Evaluation
A series of non-carboxylic inhibitors were synthesized based on bioisosteric replacement strategies involving tetrazole derivatives. Among these compounds, one exhibited significant PTP1B inhibitory activity and promising in vivo results . This highlights the potential for This compound to serve as a lead compound in drug development.
Case Study 2: Structure-Activity Relationship (SAR)
Research has shown that variations in substituents on the tetrazole ring can significantly influence biological activity. For example, substituents such as methoxy or nitro groups have been linked to enhanced antimicrobial properties . Understanding these relationships can guide future modifications of this compound to optimize its therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide, and how can reaction conditions be systematically refined?
- Methodological Answer : The compound can be synthesized via refluxing equimolar concentrations of precursors (e.g., tetrazole and quinoxaline derivatives) at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts. Post-reaction, excess pyridine is distilled, and the product is precipitated using ice/HCl, followed by recrystallization in ethanol. Systematic refinement involves adjusting catalyst ratios (e.g., 0.01 M pyridine vs. 0.015 M) and monitoring yield via HPLC or NMR .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : X-ray crystallography using SHELX software (SHELXL/SHELXS) is recommended for precise structural determination. For non-crystalline samples, combine H/C NMR (DMSO-d6 solvent) with high-resolution mass spectrometry (HRMS). Cross-reference spectral data with analogs like N-(quinoxalin-6-yl)acetamide derivatives to confirm sulfanyl-tetrazole linkage .
Q. What in vitro assays are suitable for preliminary evaluation of antiproliferative activity?
- Methodological Answer : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM. Include positive controls (e.g., doxorubicin) and assess IC values. For mechanistic insights, pair with flow cytometry to detect apoptosis (Annexin V/PI staining) .
Q. How should solubility and stability be assessed for in vivo studies?
- Methodological Answer : Conduct kinetic solubility tests in PBS (pH 7.4), DMSO, and ethanol via shake-flask method. Monitor stability in simulated gastric fluid (SGF) and plasma at 37°C over 24 hours using UV-HPLC. For unstable compounds, consider prodrug strategies or nanoformulation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Methodological Answer : Synthesize analogs with substituent variations on the 3-methylphenyl (e.g., electron-withdrawing groups) and quinoxaline moieties. Test against kinase panels (e.g., EGFR, VEGFR2) using enzymatic assays. Computational docking (AutoDock Vina) can predict binding affinities to prioritize synthesis .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate results across multiple labs. For discordant IC values, perform dose-response curves with tighter concentration intervals (e.g., 0.1–50 μM). Use ANOVA to assess inter-experimental variability .
Q. How can molecular dynamics (MD) simulations elucidate interactions with biological targets?
- Methodological Answer : Run 100-ns MD simulations (AMBER/CHARMM force fields) to study ligand-protein stability. Analyze hydrogen bonding, hydrophobic contacts, and binding free energy (MM-PBSA). Compare with co-crystallized inhibitors (e.g., thymidylate synthase) to identify critical residues .
Q. What experimental designs mitigate environmental risks during disposal?
- Methodological Answer : Conduct OECD 301F biodegradability tests and Daphnia magna acute toxicity assays (EC). For non-biodegradable compounds, implement photodegradation studies under UV light (254 nm) and analyze breakdown products via LC-MS .
Q. How can green chemistry principles be applied to improve synthetic efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
